4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate
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Overview
Description
4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound features a hydrazone functional group, which is formed by the reaction of hydrazine with a carbonyl compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate typically involves the condensation of 4-formylbenzoic acid with phenylhydrazine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then esterified with benzoic acid to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or amines are used under basic conditions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Different esters or amides.
Scientific Research Applications
4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of perfumes, flavoring agents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate involves the interaction of its hydrazone group with biological targets. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various molecular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzenesulfonate .
- 4,4′-(4-{(E)-[2-(3-bromophenyl)hydrazinylidene]methyl}-1H-pyrazole-1,3-diyl)dibenzoic acid .
Uniqueness
4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl benzoate is unique due to its specific hydrazone and ester functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C21H16N2O3 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
[4-[(E)-(benzoylhydrazinylidene)methyl]phenyl] benzoate |
InChI |
InChI=1S/C21H16N2O3/c24-20(17-7-3-1-4-8-17)23-22-15-16-11-13-19(14-12-16)26-21(25)18-9-5-2-6-10-18/h1-15H,(H,23,24)/b22-15+ |
InChI Key |
PBXRTYQPYXPPRC-PXLXIMEGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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